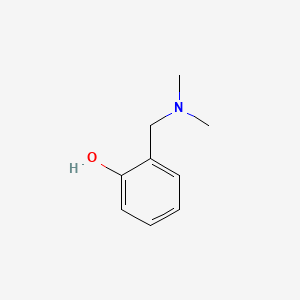

2-((Dimethylamino)methyl)phenol

Description

Significance of Mannich Bases in Organic Synthesis and Applied Chemistry

2-((Dimethylamino)methyl)phenol (B42718) is a classic example of a "Mannich base." Mannich bases are β-amino carbonyl compounds, or in the case of phenols, substituted aminomethyl phenols, formed through the Mannich reaction. unacademy.combyjus.com This reaction is a fundamental carbon-carbon bond-forming process in organic chemistry that condenses a compound with an active hydrogen atom (like a phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine. numberanalytics.comcatalysis.blog

The significance of Mannich bases is vast and multifaceted:

Versatile Building Blocks: Their inherent reactivity makes them valuable intermediates for synthesizing more complex molecules. cgiar.orgthermofisher.com The aminomethyl group can be easily modified or eliminated, providing a gateway to a variety of other functionalized compounds. thermofisher.com

Pharmaceutical and Medicinal Chemistry: The introduction of a nitrogen-containing functional group is crucial for the biological activity of many compounds. numberanalytics.com Mannich bases are key structural motifs in a range of pharmaceuticals, including analgesics, antidepressants, and anticancer agents. cgiar.orgwisdomlib.orgderpharmachemica.com

Polymer and Materials Science: In polymer chemistry, Mannich bases are used as monomers for resins and adhesives, and as modifiers to enhance the mechanical strength and durability of various polymers. numberanalytics.comcgiar.org They also serve as important catalysts and curing agents in the production of coatings and elastomers.

Coordination Chemistry: The ability of Mannich bases to form stable complexes with various metal ions makes them important ligands in catalysis and analytical chemistry. derpharmachemica.comoarjbp.com

Historical Development of this compound and its Analogs in Chemical Literature

The conceptual foundation for this compound lies in the discovery of the reaction that bears its name. In 1912, the German chemist Carl Ulrich Franz Mannich was the first to describe the underlying mechanism of this specific type of aminoalkylation. unacademy.comwikipedia.orgvedantu.com While working on morphine alkaloids, he discovered this versatile condensation reaction that combines formaldehyde (B43269), an amine, and a carbon acid. thermofisher.comwikipedia.org

Early research focused on understanding the scope and mechanism of this newfound reaction. Phenols were quickly identified as suitable substrates due to the activating effect of the hydroxyl group on the aromatic ring, which facilitates electrophilic substitution at the ortho and para positions. The reaction of phenol (B47542) with formaldehyde and dimethylamine (B145610) to produce this compound became a textbook example of this transformation. unacademy.com Over the decades, research has expanded from simply synthesizing these compounds to exploring their utility as ligands, catalysts, and precursors for more complex structures. oarjbp.comnih.gov

Scope and Research Trajectories Pertaining to this compound

Current research involving this compound and its analogs is active and diverse, branching into several key areas. The compound's dual functionality—a nucleophilic/basic amine and an acidic phenol—makes it a highly adaptable tool in various chemical contexts.

Key research trajectories include:

Advanced Catalysis: A primary focus is its use as a ligand for transition metal catalysts. The ortho-aminophenol structure allows it to act as a bidentate ligand, coordinating with metals through both the phenolic oxygen and the amino nitrogen. These metal complexes are investigated for their efficacy in reactions like C-O cross-coupling. rsc.org

Organocatalysis: The tertiary amine group within the molecule allows it to function as a base or nucleophilic catalyst in its own right, promoting various organic transformations without the need for metal catalysts.

Polymer Science: Its role as an accelerator or curing agent for epoxy resins is a significant area of industrial and academic research. The tertiary amine facilitates the ring-opening polymerization of epoxy resins, while the phenolic hydroxyl group can also participate in the curing process. polymerinnovationblog.com Its close analog, 2,4,6-Tris(dimethylaminomethyl)phenol, is one of the most widely used accelerators for two-component epoxy systems. wikipedia.org

Synthesis of Novel Derivatives: The compound serves as a starting material for creating more complex molecules. For instance, it can be used to synthesize Schiff base ligands, which have broad applications in coordination chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(dimethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)7-8-5-3-4-6-9(8)11/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIQBJHUESBZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041293 | |

| Record name | 2-((Dimethylamino)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethylaminomethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-65-0, 25338-55-0 | |

| Record name | 2-[(Dimethylamino)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Dimethylamino)methyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, ((dimethylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylaminomethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-[(dimethylamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-((Dimethylamino)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-dimethylamino-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((DIMETHYLAMINO)METHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111113M8RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2 Dimethylamino Methyl Phenol

Post-Synthesis Purification

Following the synthesis of 2-((Dimethylamino)methyl)phenol (B42718), particularly through the Mannich reaction, the crude product mixture often contains unreacted starting materials, such as phenol (B47542), and various by-products. The primary by-product is typically the disubstituted 2,6-bis[(dimethylamino)methyl]phenol. google.com Therefore, chromatographic techniques are essential for the isolation and purification of the target compound to achieve high purity. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for both the analysis and preparative separation of this compound. sielc.com Reverse-phase (RP) HPLC, in particular, has been successfully applied. In this method, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.

A specific RP-HPLC method utilizes a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) to achieve separation. sielc.com The compound is eluted using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid can be substituted with formic acid. sielc.com This HPLC method is robust and scalable, making it suitable for isolating impurities during preparative separations. sielc.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a valuable and straightforward method for monitoring the progress of the Mannich reaction and for the separation of its products. core.ac.ukresearchgate.net In studies involving the reaction of phenols with amines and formaldehyde (B43269), TLC has been used to identify the presence of multiple products within the reaction mixture. core.ac.ukresearchgate.net Furthermore, preparative TLC has been employed to separate these different products, demonstrating its utility not just for analysis but also for small-scale purification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

For detailed analysis of the complex mixtures resulting from Mannich reactions, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool. This technique couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the precise identification of the various products and by-products formed. researchgate.net Studies on analogous reactions, such as the aminomethylation of vanillin (B372448), have utilized LC-MS to analyze the reaction products at different pH values, highlighting its effectiveness in understanding the reaction outcomes. researchgate.net

Chemical Reactivity and Transformation Studies of 2 Dimethylamino Methyl Phenol

Electrophilic Aromatic Substitution Reactions

The phenolic hydroxyl group and the dimethylaminomethyl group are both ortho-, para-directing and activating groups for electrophilic aromatic substitution. Due to the position of the existing substituents, the incoming electrophile is directed to the positions ortho and para to the hydroxyl group. The primary sites for substitution are the C4 and C6 positions.

Nitration of 2-((Dimethylamino)methyl)phenol (B42718) with nitric acid in acetic acid leads to the formation of 2-((dimethylamino)methyl)-4-nitrophenol and 2-((dimethylamino)methyl)-6-nitrophenol. The ratio of the products can be influenced by the reaction conditions.

Halogenation, such as bromination, with N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) or carbon tetrachloride, also yields a mixture of mono-substituted products at the C4 and C6 positions.

Oxidation Reactions and Product Formation

The oxidation of this compound can proceed through different pathways, depending on the oxidizing agent and reaction conditions. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures.

Oxidation with mild oxidizing agents, such as potassium ferricyanide (B76249) in an alkaline medium, can result in the formation of a dimeric product through oxidative coupling. The reaction involves the formation of a phenoxy radical, which then dimerizes.

Stronger oxidizing agents, like potassium permanganate (B83412) or chromium trioxide, can lead to the degradation of the molecule, cleaving the aromatic ring and the side chain.

Reduction Reactions and Amine Derivatives

The reduction of the phenolic hydroxyl group in this compound to a cyclohexyl group can be achieved through catalytic hydrogenation. This reaction typically requires high pressure and temperature, along with a suitable catalyst such as rhodium on carbon. The resulting product is 2-((dimethylamino)methyl)cyclohexanol.

The dimethylamino group is generally stable under these reduction conditions. However, more forcing conditions could potentially lead to demethylation or cleavage of the C-N bond.

Nucleophilic Substitution Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can undergo various nucleophilic substitution reactions. The hydroxyl group is weakly acidic and can be deprotonated by a base to form a phenoxide ion, which is a much stronger nucleophile.

Alkylation of the phenolic hydroxyl group can be achieved by reacting this compound with an alkyl halide in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. This reaction, known as the Williamson ether synthesis, yields the corresponding ether derivative. For example, reaction with methyl iodide would produce 2-((dimethylamino)methyl)anisole.

Esterification of the hydroxyl group can be accomplished by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This results in the formation of a phenyl ester.

Reactions as a Building Block in Organic Synthesis

The trifunctional nature of this compound makes it a versatile starting material for the synthesis of more complex molecules.

This compound can be utilized in the synthesis of Schiff bases, although it does not directly form them as it lacks a primary amine group. Instead, it can serve as a precursor or a modifying agent in reactions involving Schiff base formation. For instance, the phenolic hydroxyl group can be used to introduce the 2-((dimethylamino)methyl)phenyl moiety into a molecule that will subsequently react to form a Schiff base.

More commonly, derivatives of this compound are used. For example, after formylation to introduce an aldehyde group onto the aromatic ring, the resulting compound can readily react with primary amines to form Schiff bases.

The phenolic hydroxyl group of this compound is a key functional group for its derivatization into acrylate (B77674) monomers. This is typically achieved through an esterification reaction with acryloyl chloride or acrylic anhydride in the presence of a base.

The resulting monomer, 2-((dimethylamino)methyl)phenyl acrylate, contains a polymerizable acrylate group. This monomer can then undergo polymerization or copolymerization to produce polymers with pendant 2-((dimethylamino)methyl)phenyl groups. These polymers may exhibit interesting properties due to the presence of the amino and phenolic functionalities.

Intermolecular Condensation and Polymerization Initiation

This compound is a versatile compound that plays a significant role as a catalyst and accelerator in polymerization reactions, particularly in the curing of epoxy and polyurethane systems. Its reactivity stems from the presence of both a tertiary amine and a phenolic hydroxyl group, which can participate in or facilitate the formation of polymer chains.

The catalytic action of this compound is crucial in various industrial applications, including the production of coatings, adhesives, and sealants. The tertiary amine functionality is a key contributor to its catalytic efficacy, enhancing the rate of polymerization reactions.

Role in Epoxy Resin Polymerization

In the chemistry of epoxy resins, this compound functions as a catalytic curing agent. It can initiate the polymerization of the epoxy resin, leading to a cross-linked network structure. The mechanism involves the tertiary amine group acting as an initiator for the anionic polymerization of the epoxy groups. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the epoxide ring, causing it to open and form an anion. This anion can then attack another epoxy monomer, propagating the polymer chain.

The efficiency of this compound as a curing agent is influenced by several factors, including its concentration and the reaction temperature. The following table illustrates the general effect of catalyst concentration on the curing characteristics of an epoxy resin system.

This table represents a generalized trend based on established principles of epoxy curing with amine catalysts.

Function in Polyurethane Formation

This compound is also utilized as a catalyst in the formation of polyurethanes. Polyurethanes are produced through the reaction of polyols with isocyanates. The catalytic role of this compound is to accelerate the urethane (B1682113) linkage formation. Both the tertiary amine and the phenolic group can contribute to the catalysis.

The tertiary amine group is a well-known catalyst for the gelling reaction (isocyanate-polyol) in polyurethane foam production. While specific research on this compound is limited, its structural analog, 2,4,6-tris(dimethylaminomethyl)phenol, is a widely used catalyst for this purpose.

The following table outlines the expected influence of this compound on the key reactions in polyurethane foam formation.

This table describes the generally accepted catalytic roles of tertiary amine phenols in polyurethane chemistry.

While detailed studies on the direct polycondensation of this compound as a monomer are not widely available, its catalytic activity in promoting the condensation reactions inherent in epoxy and polyurethane curing is well-established.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structural arrangement of 2-((Dimethylamino)methyl)phenol (B42718), offering detailed insights into its proton and carbon frameworks.

Detailed ¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment within the molecule. The aromatic protons typically appear in the range of δ 6.8–7.2 ppm. The two methyl groups of the dimethylamino moiety are magnetically equivalent and thus produce a single, sharp signal around δ 2.2 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom and the aromatic ring also give rise to a characteristic signal. The chemical shifts are influenced by the solvent used and the presence of any intra- or intermolecular interactions.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.8 - 7.2 | Multiplet |

| Methyl (N(CH₃)₂) | ~2.2 | Singlet |

| Methylene (-CH₂-) | Not specified | Not specified |

| Phenolic (-OH) | Variable | Broad Singlet |

Comprehensive ¹³C NMR Spectral Analysis for Carbon Frameworks

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The carbon atoms of the two N-methyl groups are equivalent and resonate at approximately δ 45 ppm. The methylene carbon (-CH₂-) signal is typically found around δ 60 ppm. The aromatic carbons exhibit a series of signals in the downfield region of the spectrum, with their specific chemical shifts being dependent on their position relative to the hydroxyl and dimethylaminomethyl substituents. The carbon atom bearing the hydroxyl group (C-OH) and the carbon attached to the aminomethyl group (C-CH₂) can be distinguished from the other aromatic carbons.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Ar-C) | Variable |

| Methyl (N(CH₃)₂) | ~45 |

| Methylene (-CH₂-) | ~60 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum displays a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl/methylene groups are observed in the 3100-2800 cm⁻¹ region. The C-N stretching of the tertiary amine typically appears around 1260-1020 cm⁻¹. Aromatic C=C stretching vibrations give rise to absorptions in the 1600-1450 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3400 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2800 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Tertiary Amine | C-N Stretch | 1260 - 1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of the phenolic chromophore gives rise to characteristic absorption bands in the UV region. Typically, phenols exhibit two main absorption bands corresponding to π → π* transitions. For 2-aminophenol (B121084), a related compound, absorption maxima (λmax) are observed, and it is expected that this compound would have a similar UV absorption profile, likely with slight shifts in the λmax values due to the influence of the dimethylaminomethyl group. researchgate.net These transitions are sensitive to the solvent environment, a phenomenon known as solvatochromism.

X-ray Crystallography of Derivatives and Related Structures

While a crystal structure of this compound itself may not be readily available, the structures of its derivatives and related compounds have been determined using single-crystal X-ray diffraction. This technique provides the most definitive evidence for the molecular structure in the solid state.

Solid-State Molecular Conformation

X-ray crystallographic studies on Schiff base derivatives of this compound reveal the precise three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsional angles. For instance, in metal complexes of Schiff bases derived from this compound, the coordination geometry around the metal center and the conformation of the ligand are elucidated. nih.gov These studies show how the molecule packs in the crystal lattice, often revealing intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group. The conformation of the dimethylaminomethyl group relative to the phenol (B47542) ring can also be determined, providing valuable information about steric and electronic effects within the molecule.

Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

A comprehensive understanding of the solid-state architecture of this compound would necessitate single-crystal X-ray diffraction studies, which are not publicly available at present. Such studies would provide precise data on bond lengths, bond angles, and the specific nature of intermolecular contacts. In the absence of experimental crystallographic data, a detailed Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal, cannot be performed.

However, based on the functional groups present in this compound, the following intermolecular interactions are anticipated to play a crucial role in its solid-state packing and physical properties.

Hydrogen Bonding:

The primary and most significant intermolecular interaction expected for this compound is hydrogen bonding. The molecule features a phenolic hydroxyl (-OH) group, which is a potent hydrogen bond donor, and a dimethylamino (-N(CH₃)₂) group, where the nitrogen atom acts as a hydrogen bond acceptor.

O-H···N Interaction: A strong intramolecular or intermolecular hydrogen bond is expected to form between the hydroxyl hydrogen and the nitrogen atom of the dimethylamino group. The formation of an intramolecular O-H···N hydrogen bond would lead to a stable six-membered ring conformation. In the solid state, intermolecular O-H···N hydrogen bonds could lead to the formation of dimeric structures or polymeric chains.

O-H···O Interaction: Intermolecular hydrogen bonds between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule are also plausible, contributing to the stability of the crystal lattice.

The presence of these hydrogen bonds would significantly influence the melting point, boiling point, and solubility of the compound.

Hirshfeld Surface Analysis:

| Intermolecular Contact Type | Expected Contribution | Description |

| H···H | High | Represents the contacts between hydrogen atoms on adjacent molecules, typically covering a large portion of the molecular surface. |

| O···H / H···O | Significant | Corresponds to the hydrogen bonding interactions involving the phenolic hydroxyl group as either a donor or an acceptor. |

| C···H / H···C | Moderate | Arises from the interactions between the aromatic and methyl hydrogens with the carbon atoms of neighboring molecules. |

| N···H / H···N | Significant | Indicates the hydrogen bonding interactions where the dimethylamino nitrogen acts as a hydrogen bond acceptor. |

| C···C | Low | Potential for weak π-π stacking interactions between the aromatic rings of adjacent molecules, which would contribute to the overall stability of the crystal packing. |

It is important to reiterate that the data presented in the table above is predictive and based on the analysis of similar organic molecules. A definitive quantitative analysis of the intermolecular interactions for this compound would require experimental crystal structure data.

Computational and Theoretical Investigations of 2 Dimethylamino Methyl Phenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of chemical compounds. By approximating the complex many-electron problem to a computationally more manageable one based on electron density, DFT allows for the accurate prediction of molecular properties. For 2-((Dimethylamino)methyl)phenol (B42718), DFT studies provide valuable insights into its geometry, stability, and spectroscopic characteristics.

Geometry Optimization and Energetic Stability

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For phenolic compounds, including derivatives like this compound, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311+G(d,p), are employed to achieve optimized molecular geometries. karazin.uasemanticscholar.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial for understanding the molecule's steric and electronic properties. For instance, the orientation of the dimethylamino)methyl group relative to the phenol (B47542) ring influences intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atom. The energetic stability of the optimized structure is a key outcome, indicating the most probable conformation of the molecule under investigation. Studies on similar phenolic compounds have demonstrated that DFT methods can accurately predict geometries that are in good agreement with experimental data where available. core.ac.ukniscpr.res.in

Vibrational Frequency Analysis and Spectroscopic Correlation

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements.

These calculated frequencies can be correlated with experimental spectroscopic data, aiding in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. core.ac.uk For phenolic compounds, characteristic vibrational modes include the O-H stretch, C-O stretch, and various aromatic ring vibrations. ijaemr.com DFT calculations, particularly with the B3LYP functional, have been shown to reproduce experimental vibrational spectra with a high degree of accuracy, although a scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set limitations. core.ac.ukniscpr.res.inresearchgate.net

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. semanticscholar.orgnih.govmdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. semanticscholar.orgnih.gov DFT calculations are widely used to determine the energies of these orbitals and the resulting energy gap, providing insights into the molecule's electronic behavior. karazin.uanih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

Note: The data in this table is for a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, and serves as an illustrative example of the types of values obtained from such calculations. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in a molecule, describing it in terms of Lewis-type structures with lone pairs and bonds. NBO analysis is particularly useful for understanding charge transfer, hyperconjugation, and delocalization of electron density within a molecule. researchgate.netnih.gov

For this compound, NBO analysis can elucidate the interactions between the lone pair electrons on the oxygen and nitrogen atoms and the aromatic pi-system. It quantifies the stabilization energies associated with these interactions, providing a measure of the extent of electron delocalization. This information is valuable for understanding the molecule's electronic structure and how it influences its reactivity and properties. researchgate.net

| Atom | Natural Charge (e) |

|---|---|

| O11 | -0.69040 |

| N33 | -0.57169 |

| H12 | 0.48133 |

| C2 | 0.31362 |

Note: The data in this table is for 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol and is presented to illustrate the typical output of an NBO analysis. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. researchgate.netresearchgate.net

Typically, regions of negative potential (often colored red or yellow) are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. nih.gov Conversely, regions of positive potential (often colored blue) are associated with hydrogen atoms or other electron-deficient sites and are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, indicating these as sites for electrophilic interaction, while the phenolic hydrogen would exhibit a positive potential, making it a likely site for nucleophilic interaction. nih.govresearchgate.net

Thermodynamic Properties and Conformational Landscape

The thermodynamic stability and conformational preferences of this compound are crucial for understanding its reactivity and behavior. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating these aspects.

Theoretical investigations into the thermodynamic properties of aminophenol isomers have provided a framework for understanding substituted phenols like this compound. For instance, DFT calculations using the B3LYP method with 6-31G(d) and 6-311+G(2d,2p) basis sets have been successfully used to compute standard enthalpies of formation for aminophenol isomers, showing excellent agreement with experimental data. researchgate.net Such studies also allow for the calculation of gas-phase absolute entropies and heat capacities. researchgate.net The determination of standard Gibbs free energies of formation in both gaseous and crystalline phases helps in evaluating the thermodynamic stability of different isomers. researchgate.net

The conformational landscape of this compound is largely dictated by the rotational freedom around the C-C and C-N bonds of the (dimethylamino)methyl substituent and the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the amino group. The presence of an intramolecular hydrogen bond (O-H···N) is a key feature that stabilizes a specific conformation. This interaction significantly influences the molecule's geometry and energy.

Computational models can predict the relative energies of different conformers, identifying the most stable structures. For this compound, the conformer featuring the intramolecular hydrogen bond is expected to be the most stable. The strength of this hydrogen bond can be estimated through computational analysis of bond lengths, bond angles, and vibrational frequencies.

| Thermodynamic Property | Calculated Value | Unit |

| Standard Enthalpy of Formation (gas) | kJ/mol | |

| Standard Gibbs Free Energy of Formation (gas) | kJ/mol | |

| Absolute Entropy (gas) | J/(mol·K) | |

| Heat Capacity (gas, Cp) | J/(mol·K) | |

| Dipole Moment | Debye |

Note: The table above is for illustrative purposes, as specific literature with these calculated values for this compound was not found. The values would be determined using computational methods like DFT.

Solvent Effects on Molecular Properties (Solvatochromism)

The interaction of a solute with its surrounding solvent can significantly alter its molecular properties, a phenomenon known as solvatochromism. This is particularly evident in the shifts of absorption bands in the ultraviolet-visible (UV-Vis) spectrum. The study of solvatochromism in this compound provides insights into its electronic structure and the nature of solute-solvent interactions.

Experimental and computational studies on ortho-substituted phenols, a class of compounds to which this compound belongs, have shown that the nature of the solvent plays a critical role in their electronic spectra. researchgate.netresearchgate.net The solvatochromic behavior is influenced by factors such as solvent polarity, hydrogen bonding capability, and refractive index.

In the case of this compound, the presence of both a hydrogen bond donor (the phenolic -OH group) and a hydrogen bond acceptor (the nitrogen atom) allows for specific interactions with protic and aprotic solvents. In protic solvents like methanol (B129727), the solvent can form hydrogen bonds with both the hydroxyl and amino groups. researchgate.net In aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), different types of dipole-dipole interactions will dominate. researchgate.net

A study on ortho-substituted phenols investigated their electronic spectra in methanol (a polar protic solvent) and DMSO (a polar aprotic solvent). researchgate.netresearchgate.net For 2-aminophenol (B121084), a related compound, a bathochromic (red) shift was observed when moving from a less polar to a more polar solvent, indicating a greater stabilization of the excited state relative to the ground state. researchgate.net It is expected that this compound would exhibit similar solvatochromic behavior. The absorption maximum (λmax) would likely shift depending on the solvent's properties.

The following interactive table illustrates the expected UV-Vis absorption maxima (λmax) of this compound in a range of solvents with varying polarities. This data is representative and based on the expected behavior of similar phenolic compounds, as specific comprehensive experimental data for this compound across a wide variety of solvents is not extensively documented in the literature.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| n-Hexane | 1.88 | |

| Dioxane | 2.21 | |

| Chloroform (B151607) | 4.81 | |

| Tetrahydrofuran (THF) | 7.58 | |

| Dichloromethane (DCM) | 8.93 | |

| Acetone | 20.7 | |

| Ethanol (B145695) | 24.5 | |

| Methanol | 32.7 | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | |

| Water | 80.1 |

Note: The λmax values in the table are placeholders to illustrate the concept of solvatochromism. Actual experimental values would be required for a definitive analysis.

The shifts in the absorption spectra can be correlated with solvent polarity scales, such as the Kamlet-Taft parameters, to quantify the contributions of solvent acidity, basicity, and polarizability to the observed solvatochromic shifts. nih.gov Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can also be employed to calculate the electronic transition energies in different solvent environments, providing a theoretical basis for the experimental observations. researchgate.net

Coordination Chemistry and Metal Complexation of 2 Dimethylamino Methyl Phenol

Role as a Ligand in Transition Metal Complexes

2-((Dimethylamino)methyl)phenol (B42718) and its derivatives are recognized for their ability to form coordination compounds with transition metal ions. wikipedia.org The presence of both a hard donor atom (oxygen) and a softer donor atom (nitrogen) allows for effective bonding with a range of metal centers, influencing the resulting complex's geometry, stability, and reactivity.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, zinc(II) complexes have been synthesized by reacting the corresponding azomethine ligand (a derivative of the title compound) with zinc acetate (B1210297) dihydrate in a methanol (B129727) and chloroform (B151607) mixture. nih.gov Similarly, copper(II) complexes can be prepared. One method involves reacting phenol (B47542), formaldehyde (B43269), and dimethylamine (B145610), followed by the introduction of a copper salt like copper(I) chloride, which can also catalyze the ligand's formation. google.com Another approach for creating copper(II) complexes is through the reaction of a Schiff base derivative of the phenol with a copper salt, resulting in a mononuclear mixed-ligand complex. nih.gov

The characterization of these complexes is crucial for determining their structure and properties. A variety of analytical techniques are employed:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Shifts in the absorption bands corresponding to the phenolic O-H group and the C-N group of the amino moiety indicate their involvement in bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy help to elucidate the structure of the ligand and its complexes in solution. nih.gov

UV-Visible Spectroscopy: Electronic transitions within the complex, such as d-d transitions for transition metals and ligand-to-metal charge transfer (LMCT) bands, are studied using UV-Vis spectroscopy, providing information about the coordination environment of the metal ion. semanticscholar.org

Elemental Analysis: This analysis is used to confirm the empirical formula of the synthesized complexes. nih.gov

Table 1: Synthesis and Characterization of Metal Complexes

| Metal Ion | Synthesis Method | Characterization Techniques | Reference |

|---|---|---|---|

| Zn(II) | Reaction of an azomethine ligand with zinc acetate dihydrate in a methanol/chloroform mixture. | IR Spectroscopy, NMR Spectroscopy, Elemental Analysis, X-ray Diffraction | nih.gov |

| Cu(II) | Reaction of a deprotonated Schiff base ligand with a copper salt. | X-ray Diffraction, UV-Vis Spectroscopy | nih.gov |

| Mn(II) | Reaction of a Schiff base ligand with MnCl₂·4H₂O using a sonication method. | IR Spectroscopy, UV-Vis Spectroscopy, ¹H-NMR, Powder X-ray Diffraction | semanticscholar.org |

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. This compound typically acts as a bidentate ligand, coordinating to a metal center through the oxygen atom of the deprotonated phenolic group and the nitrogen atom of the dimethylamino group. This forms a stable five-membered chelate ring.

However, the versatility of this compound allows for the synthesis of more complex ligands. For example, Schiff base derivatives can be formed by the condensation of this compound with other molecules containing primary amine groups. These resulting Schiff base ligands can exhibit higher denticity. A notable example is a tridentate Schiff base ligand derived from 2-[(2-dimethylaminoethylimino)methyl]phenol, which coordinates to a Cu(II) ion through one phenolic oxygen atom and two nitrogen atoms (one from the imine group and one from the dimethylamino group). nih.gov The ability to form such polydentate ligands is a key feature in their application in coordination chemistry. researchgate.net

The coordination of this compound and its derivatives to transition metals leads to a wide array of structural possibilities. The final geometry of the complex is influenced by several factors, including the nature of the metal ion, the metal-to-ligand stoichiometric ratio, the presence of other co-ligands, and the reaction conditions. mdpi.com

For example, a mononuclear copper(II) complex with a tridentate Schiff base ligand derived from this phenol and 1,10-phenanthroline (B135089) as a co-ligand adopts a five-coordinate geometry. nih.gov In another case, an attempt to synthesize an octahedral copper(II) complex with two tridentate N,N,O-Schiff base ligands resulted in a five-coordinate complex with a geometry closer to trigonal-bipyramidal, as one of the dimethylamino groups did not coordinate to the metal ion. nih.gov Zinc(II) complexes with related ligands have been shown to form distorted tetrahedral geometries. nih.gov This structural diversity is a testament to the flexible coordination behavior of this class of ligands.

Table 2: Structural Features of Metal Complexes

| Complex | Metal Ion | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| Cu(L)(phen) (L = deprotonated 2-[(2-dimethylaminoethylimino)methyl]phenol) | Cu(II) | 5 | Five-coordinate | nih.gov |

| Bis[2-[[(E)-(2-fluorophenyl)iminomethyl]-N-(p-tolylsulfonyl)anilino]zinc(II) | Zn(II) | 4 | Distorted tetrahedral | nih.gov |

| Bis(N-b-dimethylaminoethylsalicyladiminato)copper(II) | Cu(II) | 5 | Distorted trigonal-bipyramidal | nih.gov |

Applications in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). nih.gov The versatility in the choice of both the metal and the organic linker allows for the design of MOFs with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis. nih.govnih.gov

This compound is identified as a potential organic ligand for the synthesis of MOF materials. Its functional groups—the phenolic hydroxyl and the amino group—are capable of coordinating with metal ions to form the extended network structure characteristic of MOFs. While it can serve as a building block in coordination chemistry, its direct application as a primary linker in the synthesis of widely known MOFs is an area of ongoing research. More commonly, related molecules or derivatives are used. For instance, the synthesis of some MOFs involves modulators, which can be molecules structurally similar to the primary linker, to control the crystallinity and morphology of the final product. nih.govrsc.org The principles of coordination chemistry demonstrated by this compound with discrete metal complexes are fundamental to its potential utility in the rational design and synthesis of novel MOF architectures.

Catalytic Applications of 2 Dimethylamino Methyl Phenol and Its Derivatives

Catalysis in Polymer Chemistry

In the realm of polymer science, these compounds are particularly valued as catalysts and accelerators, influencing reaction kinetics and the final properties of widely used polymers like epoxy resins and polyurethanes. chemicalbook.com

Epoxy Resin Curing and Polymerization

A primary application for 2-((Dimethylamino)methyl)phenol (B42718) and its derivatives is as a catalyst in epoxy resin chemistry. wikipedia.org The most prominent derivative, 2,4,6-Tris(dimethylaminomethyl)phenol, often referred to as DMP-30, is a widely utilized room-temperature accelerator for two-component epoxy systems. wikipedia.org These compounds can function in two main ways: as a homopolymerization catalyst for epoxy resins and as an accelerator for traditional epoxy curing agents. wikipedia.org

The catalytic mechanism involves the tertiary amine group, which facilitates the polymerization by activating the epoxy groups, thereby enhancing the reaction rate. This acceleration of the curing process is critical in industries such as aerospace, electronics, and automotive manufacturing, where rapid production times are essential. chemicalbook.com The use of these catalysts promotes a more complete cure, even at ambient temperatures, which is vital for developing the final mechanical properties of materials used in coatings, adhesives, sealants, and composites. chemicalbook.comwikipedia.orgnewtopchem.com In fact, 2,4,6-Tris(dimethylaminomethyl)phenol is often considered the benchmark catalyst against which new epoxy accelerators are tested. wikipedia.org

Polyurethane Chemistry and Trimerization Catalysis

Beyond epoxy resins, this compound and its derivatives play a crucial role in polyurethane chemistry. chemicalbook.comwikipedia.org The derivative 2,4,6-Tris(dimethylaminomethyl)phenol is specifically employed as a catalyst to promote the trimerization of isocyanates, forming stable polyisocyanurate (PIR) ring structures. mofanpu.comnih.gov This is particularly important in the production of rigid polyurethane foams. mofanpu.com

It acts as a delayed-action trimerization catalyst, which allows for controlled processing and uniform foam rise. mofanpu.com This controlled reactivity is essential for manufacturing products like rigid insulation boardstock and spray foams, where consistent properties are required. mofanpu.com The catalyst's basic nature promotes the reaction between isocyanates and polyols, leading to the formation of the urethane (B1682113) linkages that constitute the polymer backbone. chemicalbook.com By controlling the reaction kinetics, these catalysts help improve the mechanical strength and durability of the final polyurethane products. chemicalbook.com

Effects on Reaction Rate and Efficiency

The inclusion of this compound-based catalysts significantly impacts the rate and efficiency of polymerization reactions. The tertiary amine functionality makes them highly efficient catalysts. chemicalbook.com In epoxy systems, they promote complete curing in a relatively short period. newtopchem.com The dimethylamino groups act as strong bases and nucleophiles, which effectively initiate the polymerization of epoxy groups. chemicalbook.com

This catalytic efficiency allows for curing at ambient or only slightly elevated temperatures, reducing the energy requirements for production. chemicalbook.com The kinetics of epoxy curing with and without these accelerators have been studied extensively, confirming their effectiveness. wikipedia.org For instance, research on related imidazole-based catalysts demonstrates how such compounds can lower the curing temperature by reducing the activation energy of the reaction, a principle that also applies to aminophenols. The following table shows data from a study on 2-methylimidazole (B133640) (2MI) in an epoxy system, illustrating the typical effects of such a catalyst on curing temperature.

Table 1: Effect of 2-Methylimidazole (2MI) Catalyst on Epoxy Curing Temperature This table presents data for the related catalyst 2-methylimidazole to illustrate the effect of such catalysts on polymerization, as detailed in the source.

| 2MI Concentration (%wt) | Peak Curing Temperature (°C) |

| 0 | Not specified in source |

| 1 | Not specified in source |

| 2 | Not specified in source |

| 3 | 134.76 |

| Data sourced from a study on FBE coatings, showing that the addition of the 2MI catalyst can significantly lower the peak curing temperature. brin.go.id |

Other Catalytic Roles in Organic Transformations

The utility of this compound extends beyond polymer chemistry into broader organic synthesis. It serves as a versatile building block for creating more complex molecules. smolecule.com

It is a key precursor in the Mannich reaction for synthesizing Mannich bases, a class of compounds with diverse applications. smolecule.com The molecule's structure also allows it to act as a chelating agent, forming stable complexes with various metal ions. This property is useful in analytical chemistry for the separation and determination of metals. smolecule.com

Furthermore, derivatives of this compound have been utilized in the synthesis of specialized materials. For example, 2,4,6-Tris(dimethylaminomethyl)phenol can be used to prepare phenolate (B1203915) anion-based anion exchange membranes (AEMs) and to synthesize water-soluble metal phthalocyanines. sigmaaldrich.com There is also research into its derivatives for synthesizing other complex organic structures, such as β-phenylethyl-1,2,3,4-tetrahydroisoquinolines. researchgate.net

Polymer and Materials Science Applications

Use as a Building Block in Polymer Synthesis

The reactive sites on 2-((Dimethylamino)methyl)phenol (B42718)—the phenolic hydroxyl group and the active ortho and para positions on the aromatic ring—allow it to be chemically integrated into polymer chains as a monomer or precursor. This incorporation imparts specific functionalities to the resulting macromolecule.

A notable application is its use as a precursor for creating specialized monomers for stimuli-responsive polymers. For instance, a derivative, 2-((dimethylamino)methyl)-4-methylphenol, can be synthesized and subsequently reacted with acryloyl chloride. This process yields the monomer 2-((dimethylamino)methyl)-4-methylphenyl acrylate (B77674) (DMAMCA). This functional monomer can then be copolymerized with other monomers, such as N-isopropylacrylamide (NIPAAm), through free-radical polymerization to create sophisticated terpolymers. The presence of the dimethylamino group from the original phenol (B47542) derivative in the final polymer structure is key to its functionality.

Furthermore, research has shown that related aminophenol compounds can be used as starting points for synthesizing phenolic alcohols, which are themselves key intermediates in various polymerization processes. This highlights the role of this compound as a foundational building block for more complex monomers and polymer structures.

Integration into Thermosetting Resins (e.g., Phenolic Resins)

While this compound is a substituted phenol, its most extensively documented role in thermosetting resins is not as a primary structural component in phenolic resins, but rather as a highly effective catalyst and accelerator, particularly for epoxy resin systems.

Phenolic resins, such as novolacs and resols, are traditionally formed through the condensation reaction of phenol or substituted phenols with formaldehyde (B43269) youtube.com. In principle, the this compound molecule could be incorporated into a phenolic resin backbone, with the reaction occurring at the vacant para-position to the hydroxyl group. However, its dominant application is in the curing of other thermosets.

In epoxy resin chemistry, it is widely used as an accelerator for the curing process. The curing of an epoxy resin involves the reaction of the epoxy prepolymer with a hardener to form a highly cross-linked, three-dimensional network google.com. This compound accelerates this process through its dual-functional structure. The tertiary amine group can initiate the anionic ring-opening polymerization of epoxides, while the phenolic hydroxyl group can facilitate the reaction between the epoxy group and other co-hardeners, such as anhydrides. Its ability to significantly speed up polymerization has made it a valuable component in the production of coatings, adhesives, and sealants.

Modifiers and Additives in Polymeric Materials

Beyond its role as a building block or primary catalyst, this compound and its derivatives can be used as additives to modify the final properties of polymeric materials. Grafting molecules with similar structures onto polymer backbones has been shown to influence material characteristics significantly. For example, grafting the related compound 2,4,6-Tris(dimethylaminomethyl)phenol onto polyurethane has been shown to enhance mechanical properties and hydrophilicity researchgate.net.

The introduction of additives and the resulting cross-link density in a polymer matrix have a profound impact on its mechanical properties, including tensile strength, Young's modulus, and toughness rsc.org. While specific quantitative data for polymers modified solely with this compound is not extensively documented, the principles of its function as a cross-linking accelerator allow for well-established effects.

In epoxy systems, its role as a curing accelerator leads to the formation of a densely cross-linked network. Generally, a higher cross-linking density in thermosets correlates with increased tensile strength and a higher Young's modulus, rendering the material stiffer and more rigid rsc.org. Conversely, properties like elongation at break tend to decrease as the network becomes less flexible. Studies on various epoxy systems have consistently shown that modifying the resin or using multifunctional additives can lead to significant improvements in mechanical performance ed.ac.uk. For example, blending a standard DGEBA epoxy resin with a tri-functional epoxy system has been shown to increase tensile strength by up to 14% ed.ac.uk. The efficiency of the curing process, which is enhanced by accelerators like this compound, is critical to achieving these optimal properties.

Table 1: Expected Influence of this compound on Polymer Mechanical Properties

| Property | Expected Influence | Rationale |

|---|---|---|

| Tensile Strength | Increase | Promotes a more complete and dense cross-linked network in thermosets. |

| Young's Modulus | Increase | The resulting rigid, cross-linked structure enhances material stiffness. |

| Elongation at Break | Decrease | Increased cross-linking restricts polymer chain mobility, reducing ductility. |

| Hardness | Increase | A denser polymer network generally leads to a harder surface. |

This table is based on the established effects of accelerators and cross-linking agents on thermoset polymers.

The primary role of this compound as an additive is to participate in and catalyze cross-linking reactions. In epoxy-anhydride systems, it functions as a potent accelerator. The mechanism involves a two-fold action:

Anionic Polymerization Initiation : The tertiary amine of the molecule acts as a Lewis base, attacking the electrophilic carbon of the epoxy ring. This initiates a ring-opening polymerization, creating a reactive alkoxide that can then attack another epoxy ring, propagating the chain.

Acceleration of Anhydride (B1165640) Hardener Reaction : The phenolic hydroxyl group can react with the anhydride hardener, opening the anhydride ring to form an ester and a carboxylic acid. This carboxylic acid can then react with an epoxy group. Alternatively, the hydroxyl group can act as a co-catalyst, facilitating the main curing reaction between the epoxy and the hardener.

This catalytic activity effectively reduces the activation energy required for the curing process, allowing for faster curing times and lower curing temperatures. This is crucial in applications like coatings, adhesives, and composites where processing conditions are a key consideration.

Development of Multiresponsive Polymer Systems

"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their properties in response to small environmental triggers, such as pH or temperature nih.goviau.irpatsnap.com. The dimethylamino group within this compound makes it an excellent candidate for developing pH-responsive polymers nih.gov.

The tertiary amine group is basic and can be protonated in acidic environments. When a monomer derived from this compound is incorporated into a polymer chain, this protonation behavior is transferred to the entire macromolecule. At a neutral or high pH, the amine is deprotonated and relatively hydrophobic. In an acidic environment (below its pKa), the amine group accepts a proton, becoming a positively charged ammonium (B1175870) cation.

This change has several consequences for the polymer:

Increased Hydrophilicity : The introduction of charges along the polymer chain increases its affinity for water, causing the polymer to swell or dissolve.

Conformational Change : Electrostatic repulsion between the newly formed positive charges forces the polymer chains to uncoil and adopt a more expanded conformation researchgate.net.

This reversible pH-triggered transition from a compact, hydrophobic state to a swollen, hydrophilic state is the basis for many applications in drug delivery, sensors, and smart coatings researchgate.net. For example, a polymer system could be designed to be stable at physiological pH (around 7.4) but release an encapsulated drug in the more acidic environment of a tumor or within a cell's endosome researchgate.net. Copolymers containing monomers like 2-(dimethylamino)ethyl methacrylate (B99206) (PDMAEMA), which features the same key functional group, are extensively studied for these dual pH and temperature-responsive applications nih.govmdpi.com.

Derivatives and Analogs: Synthesis and Characterization

Bis- and Tris-((dimethylamino)methyl)phenol Derivatives

The aminomethylation of phenol (B47542) can be controlled to introduce multiple (dimethylamino)methyl groups onto the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group.

The synthesis of 2,6-Bis[(dimethylamino)methyl]phenol often occurs as a by-product during the synthesis of the mono-substituted 2-((Dimethylamino)methyl)phenol (B42718). google.com Standard thermal aminomethylation of phenol can lead to the formation of this di-substituted product. google.com However, process selectivity can be enhanced to favor the mono-substituted product or controlled to produce the di-substituted version. A known method to avoid the formation of the bis-substituted by-product involves catalytic aminomethylation using a copper(I) chloride (CuCl) catalyst at a lower reaction temperature of 45-70°C, which yields the mono-substituted product with high selectivity. google.com Conversely, traditional thermal aminomethylation at higher temperatures (80-110°C) results in a mixture containing this compound along with 3-9% of 2,6-Bis[(dimethylamino)methyl]phenol. google.com

2,4,6-Tris(dimethylaminomethyl)phenol is a widely used compound, particularly as a catalyst and curing agent for epoxy resins. google.comwikipedia.org Its synthesis is achieved through the Mannich condensation reaction involving phenol, dimethylamine (B145610), and formaldehyde (B43269). Several methods have been developed to optimize this process.

One approach utilizes paraformaldehyde as the formaldehyde source, which reacts with phenol and an aqueous solution of dimethylamine. google.com This method avoids the transportation and storage issues associated with aqueous formaldehyde and reduces wastewater generation. google.com Another patented method involves reacting phenol with a mixture of N,N'-tetramethylmethylene-bis-amine and formaldehyde in an organic solvent, such as a C1-C4 aliphatic alcohol, at temperatures between 65°C and 130°C. google.com This process is reported to be rapid, with reaction times as short as one hour, achieving high yields. google.com A third production method first involves reacting formaldehyde with dimethylamine, followed by the addition of phenol at an elevated temperature of 80-90°C. patsnap.com

The table below summarizes and compares different synthesis conditions for 2,4,6-Tris(dimethylaminomethyl)phenol.

| Reactants | Solvent/Conditions | Temperature | Reaction Time | Reported Yield | Source |

|---|---|---|---|---|---|

| Phenol, Dimethylamine (aq.), Paraformaldehyde | In-situ depolymerization of paraformaldehyde | 30-100°C | 1-4 hours | Not specified | google.com |

| Phenol, N,N'-tetramethylmethylene-bis-amine, Formaldehyde | C1-C4 Aliphatic Alcohol | 65-130°C | 0.5-2 hours | up to 98.8% | google.com |

| Phenol, Dimethylamine, Formaldehyde | Two-step addition | 80-90°C | 1.5-4 hours | Not specified | patsnap.com |

The structural confirmation of multi-substituted phenols like 2,4,6-Tris(dimethylaminomethyl)phenol relies on a combination of spectroscopic and analytical techniques. The structure of a related Schiff base, 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol, was elucidated using 1H and 13C NMR, UV-VIS, and IR spectroscopy, with the final structure confirmed by X-ray analysis. nih.gov Similarly, the products of the synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol are characterized by their physical properties, such as refractive index and density, and their structures are confirmed by spectroscopic methods like NMR and IR to ensure the absence of the starting phenolic OH band when further derivatized. google.comprepchem.com

Substituted Phenolic Mannich Bases

Substituted phenolic Mannich bases are synthesized via the Mannich reaction, a three-component condensation of a phenol, formaldehyde, and a primary or secondary amine. nih.gov This reaction introduces an aminomethyl group onto the phenolic ring. nih.gov

An efficient, one-pot synthesis for a series of novel Mannich bases derived from 3,4-dimethylphenol (B119073) has been developed using microwave irradiation under solvent-free conditions. tandfonline.com This method offers excellent yields and short reaction times. tandfonline.com The resulting compounds, which contain both a phenolic hydroxyl group and an amino group, are characterized by spectral analyses, including IR, 1H NMR, and 13C NMR, and elemental analysis to confirm their proposed structures. tandfonline.comnih.gov The synthesis of Mannich bases from various substituted acetophenones under acidic conditions has also been reported, with structures confirmed by FTIR, 1H NMR, and FAB-Mass spectrometry. asianpubs.org

Schiff Base Derivatives

Schiff bases, characterized by an azomethine (-C=N-) group, are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov Phenolic compounds are common precursors for these derivatives.

For instance, Schiff bases have been synthesized from the reaction of isovanillin (B20041) with various amines, including 2-aminophenol (B121084) and N¹,N¹-dimethylbenzene-1,4-diamine. nih.gov The reactions are monitored by thin-layer chromatography (TLC), and the structures of the resulting products are determined using 1H-NMR, 13C-NMR, FT-IR spectroscopy, and high-resolution mass spectrometry (HR-MS). nih.gov In another example, a Schiff base was synthesized by condensing vanillin (B372448) with 2,4,6-trimethylphenylamine in ethanol (B145695) under reflux. nih.gov The structure of this compound was comprehensively characterized by 1H, 13C NMR, UV–VIS, IR spectroscopy, and single-crystal X-ray analysis. nih.gov The formation of the characteristic imine bond is a key feature observed in the IR spectra of these compounds. semanticscholar.org

Synthesis and Research of Other Functionalized Analogs

The functional groups on this compound and its multi-substituted derivatives can be further modified to create a variety of other analogs. For example, the phenolic hydroxyl group of 2,4,6-Tris(dimethylaminomethyl)phenol can be etherified. The synthesis of 2,4,6-tris(dimethylaminomethyl)phenylbutyl ether and 2,4,6-tris(dimethylaminomethyl)phenyloctyl ether has been accomplished by reacting the parent phenol with butyl bromide or octyl bromide, respectively. prepchem.comprepchem.com These reactions are carried out in toluene (B28343) with a 50% aqueous sodium hydroxide (B78521) solution and a phase transfer catalyst (tetrabutylammonium hydrogen sulfate). prepchem.comprepchem.com The successful synthesis is confirmed by the disappearance of the OH band in the IR spectrum and by NMR analysis. prepchem.comprepchem.com

More complex analogs have also been synthesized for specific research applications. A series of diphenylsulfide derivatives incorporating a 2'-((dimethylamino)methyl) group were synthesized and evaluated as potential imaging agents for serotonin (B10506) transporters. nih.gov These intricate syntheses demonstrate the utility of the core structure in developing highly functionalized molecules. nih.gov

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-((Dimethylamino)methyl)phenol (B42718), offering high-resolution separation for both purity assessment and preparative isolation of the compound and its related impurities. sielc.com

The development of a robust HPLC method is critical for accurate quantification and purity evaluation of this compound. A common approach involves reverse-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

A specific method for this compound utilizes a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) to achieve effective separation. sielc.com The mobile phase, a critical component of the separation process, typically consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN), water, and an acid modifier such as phosphoric acid. sielc.com This method is scalable, allowing for its use in both analytical and preparative applications, including the isolation of impurities for further characterization. sielc.com For faster analyses, methods compatible with Ultra-High-Performance Liquid Chromatography (UPLC) using columns with smaller particle sizes (e.g., 3 µm) are also available. sielc.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Application | Separation, Purity Assessment, Impurity Isolation | sielc.com |

This data represents a general method; specific ratios and gradients would be optimized for individual research applications.

For unequivocal identification and structural elucidation of the analyte and any co-eluting impurities, HPLC is often coupled with a mass spectrometer (MS). However, not all HPLC method components are compatible with MS detectors.

Specifically, non-volatile buffers like phosphoric acid can contaminate the MS ion source and suppress the signal. sielc.com Therefore, when developing an HPLC-MS method for this compound, it is essential to replace non-volatile acids with volatile alternatives. Formic acid is a common and suitable replacement for phosphoric acid in MS-compatible mobile phases. sielc.com This substitution allows for the seamless integration of the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, enabling techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for detailed molecular analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchtrend.net This method is particularly well-suited for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated into its components as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. researchtrend.net

For this compound, GC-MS can be used for its direct analysis, and spectral library data for the compound is available. nih.gov The technique is also highly applicable for identifying and quantifying any volatile derivatives that may be present in a sample or formed during a reaction. The process involves comparing the resulting mass spectra with established libraries (e.g., NIST) to confirm the identity of the compounds. researchtrend.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. It provides the percentage by mass of key elements—typically carbon (C), hydrogen (H), and nitrogen (N)—within a molecule. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula.

For this compound, the molecular formula is C₉H₁₃NO. nih.govlookchem.com Based on this formula and the atomic weights of its constituent elements, the theoretical elemental composition can be calculated. This comparison serves as a crucial check of the compound's purity and confirms that the empirical formula is correct.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 71.48% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 8.67% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.27% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.58% |

| Total | | | | 151.209 | 100.00% |

Calculations are based on the molecular formula C₉H₁₃NO and standard atomic weights.

Biological Activity Research on this compound and Its Derivatives

Q & A

Basic Research Questions

Q. What are the optimized synthesis methods for 2-((Dimethylamino)methyl)phenol, and how can purity be ensured?

- Methodology : The compound is typically synthesized via Mannich reaction, where phenol derivatives react with formaldehyde and dimethylamine under controlled pH (8–10) and temperature (40–60°C). Catalysts like HCl or acetic acid enhance yield. Purification involves recrystallization in ethanol or column chromatography using silica gel and ethyl acetate/hexane eluents. Purity (>95%) is validated via HPLC with UV detection at 254 nm and NMR spectroscopy (¹H/¹³C) to confirm absence of unreacted amines or byproducts .